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molecular formula C22H27N9O4 B1207440 Stallimycin CAS No. 636-47-5

Stallimycin

Cat. No. B1207440
M. Wt: 481.5 g/mol
InChI Key: UPBAOYRENQEPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482920B1

Procedure details

To a solution of 1 g of distamycin A in 20 ml DMF were added 550 mg of succinic anhydride and 950 mg of K2CO3. The solution was heated at 60° C. for 3 hours then evaporated to dryness and the crude residue was purified by flash chromatography (methylene chloride/methanol: 9/1) to give 750 g of 3-[1-methyl-4[1-methyl-4[1-methyl-4-formamidopyrrole-2-carboxamido]pyrrole-2-carboxamido]pyrrole-2-carboxamido]propionitrile which was dissolved in 20 ml of methanol and added of 5 ml of HCl 2N. The solution was stirred at room temperature for 2 days, the solvent evaporated in vacuo and the solid residue suspended in 20 ml of ethyl acetate, yielding, after filtration 560 mg of the intermediate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
950 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([NH:9][C:10]2[CH:14]=[C:13]([C:15]([NH:17][C:18]3[CH:22]=[C:21]([C:23]([NH:25][CH2:26][CH2:27][C:28](N)=[NH:29])=[O:24])[N:20]([CH3:31])[CH:19]=3)=[O:16])[N:12]([CH3:32])[CH:11]=2)=[O:8])=[CH:5][C:4]([NH:33][CH:34]=[O:35])=[CH:3]1.C1(=O)OC(=O)CC1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:31][N:20]1[CH:19]=[C:18]([NH:17][C:15]([C:13]2[N:12]([CH3:32])[CH:11]=[C:10]([NH:9][C:7]([C:6]3[N:2]([CH3:1])[CH:3]=[C:4]([NH:33][CH:34]=[O:35])[CH:5]=3)=[O:8])[CH:14]=2)=[O:16])[CH:22]=[C:21]1[C:23]([NH:25][CH2:26][CH2:27][C:28]#[N:29])=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O
Name
Quantity
550 mg
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
950 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography (methylene chloride/methanol: 9/1)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)NC=O)C)C)C(=O)NCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 750 g
YIELD: CALCULATEDPERCENTYIELD 77749.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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